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molecular formula C11H24O3 B8559199 7,7-Dimethoxy-2,6-dimethylheptan-3-OL CAS No. 62630-89-1

7,7-Dimethoxy-2,6-dimethylheptan-3-OL

Cat. No. B8559199
M. Wt: 204.31 g/mol
InChI Key: APFYXVHCXZIQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006188

Procedure details

To a mixture of 2.4 g. of clean sodium hydride in 200 ml. of dry tetrahydrofuran containing 20 ml. of dry HMPT (hexamethylphosphorictriamide) is added dropwise a solution of 20.4 g. of 1,1-dimethoxy-5-hydroxy-2,6-dimethylheptane in dry tetrahydrofuran. The mixture is stirred at room temperature until evolution of hydrogen ceases and then 16 g. of methyl iodide is added. The reaction mixture is refluxed for 3 hours and then cooled, diluted with water and extracted with ether. The etheral extracts are evaporated under reduced pressure to yield crude 1,1,5-trimethoxy-2,6-dimethylheptane which can be purified by distillation or chromatography on Florisil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH:5]([O:15][CH3:16])[CH:6]([CH3:14])[CH2:7][CH2:8][CH:9]([OH:13])[CH:10]([CH3:12])[CH3:11].[H][H].[CH3:19]I>O1CCCC1.O.CN(C)P(=O)(N(C)C)N(C)C>[CH3:16][O:15][CH:5]([O:4][CH3:3])[CH:6]([CH3:14])[CH2:7][CH2:8][CH:9]([O:13][CH3:19])[CH:10]([CH3:12])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCC(C(C)C)O)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 2.4 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The etheral extracts are evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(CCC(C(C)C)OC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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